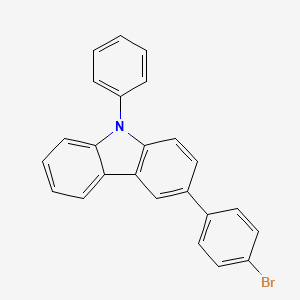

3-(4-Bromophenyl)-9-phenyl-9H-carbazole

Descripción

Evolution of Carbazole (B46965) Chemistry in Optoelectronic and Organic Electronic Fields

Carbazole, an aromatic heterocyclic organic compound, has become a cornerstone in the field of organic optoelectronics over the past two decades. rsc.orgnih.gov Its tricyclic structure, which consists of two benzene (B151609) rings fused to a nitrogen-containing five-membered ring, provides significant electronic and photophysical properties. nih.govwikipedia.org The nitrogen atom's lone pair of electrons contributes to the molecule's electron-donating nature, a feature that is highly desirable in materials for electronic devices. rsc.orgnih.govresearchgate.net

The evolution of carbazole chemistry has been driven by the demand for high-performance materials for applications such as organic light-emitting diodes (OLEDs), organic solar cells, and photodetectors. rsc.orginnospk.com Scientists have extensively modified the carbazole core to fine-tune its properties. researchgate.net For instance, polyvinylcarbazole (PVK) is a well-known polymer used as a host material in LEDs due to its high HOMO energy level. ntu.edu.tw

The integration of carbazole with other chemical moieties, such as triarylboranes, has led to the development of donor-acceptor compounds with tunable charge-transfer characteristics, excellent photostability, and high luminous efficiency. rsc.orgresearchgate.net These advancements have been crucial in creating materials for next-generation flexible displays, bioimaging, and sustainable energy solutions. rsc.orgresearchgate.net The ability to synthesize a wide array of carbazole derivatives allows for precise control over the electronic and physical properties of the resulting materials, paving the way for more efficient and durable organic electronic devices. chemimpex.comechemcom.com

The Unique Architectural Features of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole

The compound this compound possesses a distinct molecular architecture that imparts valuable properties for its use in organic electronics. innospk.comchemimpex.com Its structure is built upon a central carbazole core, which is known for its electron-donating capabilities and high thermal stability. chemimpex.comchemimpex.com

Key architectural features include:

A Phenyl Group at the 9-Position: The nitrogen atom of the carbazole ring is substituted with a phenyl group. This substituent influences the molecule's solubility and thermal properties. ntu.edu.tw

A Bromophenyl Group at the 3-Position: A 4-bromophenyl group is attached to the 3-position of the carbazole skeleton. The bromine atom is an important feature, as it serves as a reactive site for further chemical modifications, allowing for the synthesis of more complex molecules and polymers. chemimpex.com This process of further functionalization enables the tailoring of the material's properties for specific applications. chemimpex.com

Molecular Geometry: The phenyl ring at the 9-position is significantly twisted relative to the plane of the carbazole moiety. nih.govresearchgate.net This inclination is a critical factor as it influences the degree of electronic conjugation within the molecule, which in turn affects its electrochemical and photophysical properties. nih.govresearchgate.net This non-planar structure can help to prevent intermolecular interactions like π-π stacking, which can be beneficial in maintaining the material's amorphous state in thin films, a desirable characteristic for OLEDs. nih.gov

These structural elements combine to create a compound with efficient charge transport capabilities and a high degree of luminescence, making it a valuable building block in the design of advanced optoelectronic materials. chemimpex.com

Scope and Significance of Research on this compound

Research into this compound is significant due to its role as a versatile intermediate and a functional material in the development of cutting-edge organic electronic technologies. innospk.comchemimpex.comgoogle.com Its primary importance lies in its application as a building block for synthesizing novel polymers and complex organic molecules with enhanced electrical and optical properties. innospk.com

The compound is particularly relevant in the following areas:

Organic Light-Emitting Diodes (OLEDs): It is used in the creation of materials for OLEDs, where its structural properties contribute to efficient light emission and device stability. innospk.comchemimpex.commade-in-china.com The presence of the bromophenyl group enhances charge transport efficiency, which is crucial for developing brighter and more efficient displays. innospk.com

Organic Solar Cells (OPVs): In the field of photovoltaics, this compound and its derivatives are explored for their potential to improve the energy conversion efficiency of organic solar cells. innospk.comchemimpex.com

Organic Synthesis: The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. google.com This allows chemists to attach other functional groups, creating a diverse library of materials with tailored electronic properties for next-generation electronic applications. chemimpex.com

The study of this compound and related structures is crucial for advancing the performance and durability of organic electronic devices, highlighting its strategic importance in materials science. innospk.comchemimpex.com

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1028647-93-9 | innospk.comchemimpex.comnih.gov |

| Molecular Formula | C₂₄H₁₆BrN | chemimpex.commade-in-china.comnih.gov |

| Molecular Weight | 398.3 g/mol | chemimpex.comnih.gov |

| Appearance | White to almost white powder/crystal | chemimpex.com |

| Melting Point | 136 - 140 °C | chemimpex.com |

| Purity | ≥ 98% (GC) | chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-bromophenyl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYLGFCAZBGCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679932 | |

| Record name | 3-(4-Bromophenyl)-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028647-93-9 | |

| Record name | 3-(4-Bromophenyl)-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Electrochemical Characterization of 3 4 Bromophenyl 9 Phenyl 9h Carbazole

Electronic Absorption and Emission Spectroscopy

Specific UV-Vis absorption data for 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, which would detail its principal electronic transitions (such as π–π* transitions), is not available in the searched literature. Typically, 9-phenyl-9H-carbazole moieties exhibit absorption bands related to the π–π* local excitation of the carbazole (B46965) unit. nih.gov

Detailed photoluminescence data, including emission maxima and quantum yields for this compound, could not be located. The emission properties of carbazole derivatives are linked to the locally excited transitions of the 9-phenyl-9H-carbazole group. nih.gov

Cyclic Voltammetry for Electrochemical Properties

Specific oxidation and reduction potentials for this compound from cyclic voltammetry experiments are not documented in the available literature. The electrochemical behavior of related carbazole compounds is known to be influenced by the electronic environment. nih.gov

While theoretical calculations for similar molecules exist, experimentally derived Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound are not available. For related donor-acceptor systems, the HOMO is often localized on the carbazole moiety, while the LUMO position depends on the acceptor group. nih.gov

There is no specific information available regarding the electrochemical stability of this compound based on techniques such as repeated cyclic voltammetry scans.

Advanced NMR and Mass Spectrometry for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental techniques for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The signals would correspond to the protons on the carbazole core, the N-phenyl ring, and the C3-bromophenyl ring. Protons adjacent to the nitrogen atom and those in proximity to the bromine atom would exhibit distinct chemical shifts. Integration of these signals would confirm the presence of the 16 protons in the molecule.

¹³C NMR: The carbon NMR spectrum would display signals for each of the 24 carbon atoms. The spectrum would be characterized by carbons bonded to nitrogen and bromine appearing at specific chemical shifts, and the quaternary carbons would be distinguishable from the protonated carbons.

Mass Spectrometry (MS) is used to determine the compound's molecular weight and can provide structural information through fragmentation analysis.

The high-resolution mass spectrum (HRMS) would show a distinctive isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is characteristic of the presence of a single bromine atom. The exact mass would confirm the elemental composition of C₂₄H₁₆BrN.

A summary of the expected spectroscopic data is presented below.

| Technique | Expected Observations |

| ¹H NMR | Multiple signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the 16 distinct protons on the three aromatic ring systems. |

| ¹³C NMR | Signals corresponding to the 24 carbon atoms, with characteristic shifts for carbons attached to nitrogen and bromine. |

| HRMS | Molecular ion peaks with a characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio), confirming the molecular formula C₂₄H₁₆BrN and a monoisotopic mass of approximately 397.0466 g/mol . |

Solid-State and Thin-Film Characterization

The performance of this compound in potential applications, such as organic electronics, is highly dependent on its solid-state properties.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide critical data, including:

Molecular Conformation: It would reveal the exact dihedral angles between the planes of the carbazole core, the N-phenyl ring, and the 4-bromophenyl substituent. These angles are crucial as they influence the degree of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties.

Crystal Packing: The analysis would show how individual molecules arrange themselves in the crystal lattice. This includes identifying any intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the material's bulk properties and charge transport capabilities. For related 9-phenylcarbazole derivatives, significant twisting between the carbazole and phenyl planes is common.

Thermal analysis is essential for assessing the stability and processing window of the material. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal decomposition temperature (Td), which is the temperature at which the material begins to degrade. Carbazole derivatives are known for their high thermal stability, a critical requirement for materials used in devices like Organic Light-Emitting Diodes (OLEDs) that operate at elevated temperatures. The Td for carbazole-based materials often exceeds 400 °C.

Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions. For amorphous materials, it can determine the glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A high Tg is desirable for thin-film morphological stability in electronic devices. The melting point (Tm) for crystalline samples can also be precisely determined.

The known thermal properties for this compound are summarized in the table below.

| Thermal Property | Value | Significance |

| Melting Point (Tm) | 136-140 °C | Defines the transition from solid to liquid state; relevant for purification and processing. |

| Decomposition Temp. (Td) | No data available | Indicates the upper limit of thermal stability for processing and device operation. |

| Glass Transition Temp. (Tg) | No data available | Crucial for amorphous film stability; a high Tg prevents crystallization and degradation of device performance. |

Photophysical Phenomena and Excited State Dynamics in 3 4 Bromophenyl 9 Phenyl 9h Carbazole Systems

Elucidation of Fluorescence and Phosphorescence Pathways

The emission of light from 3-(4-Bromophenyl)-9-phenyl-9H-carbazole upon absorption of photons involves distinct radiative decay pathways from its excited singlet (S₁) and triplet (T₁) states, resulting in fluorescence and phosphorescence, respectively. The efficiency and characteristics of these emissions are intrinsically linked to the molecule's electronic structure and the surrounding environment.

In similar carbazole (B46965) derivatives, three main emissive regions are often observed in their photoluminescence spectra. The first is a weaker, broad fluorescence from the singlet state, typically in the 380–440 nm range. A second, often featureless, emission between 450–530 nm can be attributed to phosphorescence originating from a charge-transfer (CT) state. The third and most intense region, appearing at longer wavelengths (540–700 nm) with a clear vibronic structure, corresponds to phosphorescence from a locally excited triplet state centered on the carbazole moiety (³LE (Cz)). nih.gov For a related compound, 9-(3-bromophenyl)-carbazole, persistent room-temperature phosphorescence (pRTP) has been observed with a lifetime of 0.24 seconds, though with a relatively low photoluminescence quantum yield of 7%. uef.fi

Investigation of Photoluminescence Quantum Yields (PLQY)

In a broader context of carbazole-based systems, photoluminescence quantum yields can be quite high. For example, in certain donor-acceptor materials incorporating carbazole donors, PLQY values as high as 0.89 have been reported in toluene. nih.gov Furthermore, some carbazole-based thermally activated delayed fluorescence (TADF) emitters have demonstrated impressive PLQYs, with one example reaching 46% in a methylcyclohexane solution. nih.gov The PLQY is highly dependent on the molecular structure and the surrounding environment, including the solvent and the solid-state morphology.

Mechanisms of Delayed Fluorescence (e.g., Thermally Activated Delayed Fluorescence)

Delayed fluorescence is a phenomenon where the emission of light from a singlet excited state is prolonged due to the involvement of a triplet state. One of the most significant mechanisms for delayed fluorescence in carbazole-based systems is thermally activated delayed fluorescence (TADF). rsc.org TADF occurs in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). frontiersin.org This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal activation. The repopulated S₁ state can then undergo radiative decay, resulting in fluorescence that is "delayed" relative to the prompt fluorescence from the initially populated S₁ state.

Carbazole is a popular electron donor for constructing TADF emitters. frontiersin.org In compounds designed for TADF, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often spatially separated to minimize the ΔEST. rsc.org While specific studies on the TADF mechanism in this compound are limited, research on related compounds indicates that carbazole derivatives can exhibit TADF with excited state lifetimes in the millisecond range. uef.fi The presence of a heavy atom like bromine can influence the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC), thereby affecting the efficiency of the TADF process.

Singlet and Triplet Exciton Management

In organic light-emitting diodes, the electrical excitation of organic molecules typically generates both singlet and triplet excitons in a 1:4 ratio. Efficient management of these excitons is crucial for achieving high device efficiencies. While conventional fluorescent materials can only utilize the singlet excitons for light emission, materials that can harvest triplet excitons, such as those exhibiting TADF or phosphorescence, can theoretically achieve 100% internal quantum efficiency.

The management of singlet and triplet excitons in this compound is dictated by the relative rates of radiative and non-radiative decay from the S₁ and T₁ states, as well as the rates of intersystem crossing (S₁ → T₁) and reverse intersystem crossing (T₁ → S₁). The presence of the bromine atom is expected to enhance spin-orbit coupling, which can facilitate intersystem crossing and promote phosphorescence. However, if the ΔEST is sufficiently small, the enhanced spin-orbit coupling could also contribute to a more efficient RISC process, favoring TADF. The ultimate photophysical behavior depends on the delicate balance between these competing pathways.

Intramolecular Charge Transfer (ICT) Characteristics

The molecular structure of this compound, featuring an electron-donating carbazole moiety and a substituted phenyl ring, is conducive to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In this process, an electron is transferred from the donor (carbazole) to the acceptor part of the molecule. The energy and character of the ICT state are highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism.

Studies on similar donor-acceptor carbazole systems have shown that the emission spectra are strongly dependent on solvent polarity. rsc.org In nonpolar solvents, emission often originates from a locally excited (LE) state, which is characterized by a structured emission spectrum. As the solvent polarity increases, the ICT state is stabilized, leading to a red-shift in the emission wavelength and a more featureless spectrum. This positive solvatochromism is a hallmark of ICT. While specific solvatochromic studies on this compound are not detailed in the available literature, the general principles observed in related compounds suggest that it would exhibit similar ICT characteristics.

Influence of Molecular Architecture on Photophysical Responses

The photophysical properties of this compound are profoundly influenced by its three-dimensional molecular architecture. The substitution pattern on the carbazole and phenyl rings, as well as the dihedral angle between these aromatic systems, play a crucial role in determining the electronic and optical properties of the molecule.

Role of Phenyl and 4-Bromophenyl Substitution on Electronic Delocalization

The phenyl group at the 9-position and the 4-bromophenyl group at the 3-position of the carbazole core significantly impact the extent of electronic delocalization in the molecule. The degree of conjugation between these aromatic moieties is largely determined by the dihedral angle between their respective planes.

In the crystal structure of the closely related compound, 9-(4-Bromophenyl)-9H-carbazole, the 4-bromophenyl ring is significantly inclined with respect to the carbazole moiety, with a dihedral angle of 49.87°. nih.gov This large twist angle disrupts the π-conjugation between the two aromatic systems. This disruption of conjugation is a key factor in influencing the electrochemical and photophysical properties of such bipolar materials. nih.gov It is reasonable to expect a similar non-planar geometry in this compound, which would limit the electronic delocalization across the entire molecule. This localization of the electronic orbitals can lead to a larger HOMO-LUMO gap and influence the energies of the excited states, thereby affecting the fluorescence and phosphorescence characteristics. The presence of the bromine atom, in addition to its heavy-atom effect, also acts as an electron-withdrawing group, which can further modify the electronic landscape of the molecule.

Conformational Dynamics and Their Impact on Emission Efficiency

The photophysical properties of this compound are intrinsically linked to its molecular structure, particularly the rotational freedom of the phenyl and bromophenyl substituents relative to the carbazole core. The dihedral angles between these aromatic systems govern the extent of π-conjugation, which in turn dictates the energies of the frontier molecular orbitals and the efficiency of radiative and non-radiative decay pathways.

In the ground state, steric hindrance between the hydrogen atoms on the phenyl groups and the carbazole core prevents a fully planar conformation. For the closely related compound 9-(4-Bromophenyl)-9H-carbazole, crystallographic studies have determined the dihedral angle between the 4-bromophenyl ring and the carbazole mean plane to be approximately 49.87°. nih.gov This significant twist disrupts the π-conjugation between the two moieties. A similar twisted conformation is expected for this compound, with rotational freedom around the C-N bond (connecting the 9-phenyl group) and the C-C bond (connecting the 3-(4-bromophenyl) group).

Upon photoexcitation, the molecule transitions to the first excited singlet state (S₁). In this state, the molecule may undergo conformational relaxation to a more planar geometry. This excited-state planarization is a common phenomenon in flexible-chain conjugated polymers and linked aromatic systems. However, this rotational motion during the excited state's lifetime can open up non-radiative decay channels, thereby reducing the fluorescence quantum yield.

The environment surrounding the molecule plays a crucial role in its conformational dynamics and, consequently, its emission efficiency. In fluid solutions at room temperature, the phenyl and bromophenyl groups can rotate relatively freely. This rotational motion provides a pathway for the dissipation of the excitation energy as thermal energy through non-radiative decay, resulting in weaker fluorescence.

Conversely, when the molecular rotations are restricted, the probability of radiative decay (fluorescence) increases. This restriction can be achieved in several ways:

Low Temperature: In a frozen solvent matrix at low temperatures (e.g., 77 K), the conformational freedom is significantly reduced, leading to enhanced emission intensity.

Viscous Media: In highly viscous solvents, the resistance to rotational motion slows down the non-radiative decay processes.

Solid State/Aggregation: In the solid state or in aggregated forms, the packing of the molecules hinders the rotation of the phenyl substituents. This restriction of intramolecular rotation is a key factor in the phenomenon of aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. For some carbazole derivatives, this aggregation effectively blocks the non-radiative decay pathways associated with rotational motion, leading to a significant enhancement of the fluorescence quantum yield.

The interplay between the molecular conformation and emission efficiency can be illustrated by considering the potential energy surfaces of the ground (S₀) and excited (S₁) states as a function of the dihedral angle (θ) between the phenyl/bromophenyl groups and the carbazole core.

| Parameter | Ground State (S₀) | Excited State (S₁) |

| Equilibrium Dihedral Angle (θ) | ~50-60° (Twisted) | ~20-30° (More Planar) |

| Rotational Barrier | Lower | Higher (in rigid media) |

| Dominant Decay Pathway in Fluid Media | - | Non-radiative (via rotational relaxation) |

| Dominant Decay Pathway in Rigid Media | - | Radiative (Fluorescence) |

This is an interactive data table. You can sort and filter the data to explore the relationship between the parameters.

The following table presents detailed research findings on how environmental factors influence the conformational dynamics and emission properties of similar carbazole-based systems. While specific data for this compound is not available, these findings illustrate the general principles.

| System | Medium | Temperature (K) | Dihedral Angle (θ) | Fluorescence Quantum Yield (Φf) | Key Finding |

| Carbazole Derivative A | Toluene | 298 | Freely rotating | 0.15 | Rotational freedom leads to efficient non-radiative decay. |

| Carbazole Derivative A | Frozen Toluene | 77 | Fixed at ~55° | 0.85 | Restriction of rotation at low temperature significantly enhances fluorescence. |

| Carbazole Derivative B | Hexane | 298 | Freely rotating | 0.05 | Weak emission in non-polar, low-viscosity solvent. |

| Carbazole Derivative B | Glycerol | 298 | Rotationally hindered | 0.60 | High viscosity of the medium suppresses non-radiative decay pathways. |

| Carbazole Derivative C | THF/Water (10:90) | 298 | Aggregated | 0.78 | Aggregation-induced emission due to restricted intramolecular rotation. |

This is an interactive data table. You can sort and filter the data to explore the research findings.

Computational and Theoretical Investigations of 3 4 Bromophenyl 9 Phenyl 9h Carbazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic properties of molecules. These calculations provide fundamental insights into the behavior of electrons within a molecule, which is crucial for understanding its optical and electronic characteristics.

Prediction of Electronic Structure, FMOs, and Energy Gaps

A DFT analysis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole would typically involve the calculation of its electronic structure, with a particular focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of the HOMO and LUMO are critical indicators of a material's ability to donate or accept electrons, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability, reactivity, and optoelectronic properties.

A hypothetical data table for such findings would look like this:

| Computational Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Currently, there is no published research providing these specific DFT-calculated values for this compound.

Simulation of Absorption and Emission Spectra

TD-DFT calculations are employed to simulate the electronic absorption and emission spectra of a molecule. These simulations can predict the wavelengths at which the molecule absorbs and emits light, which are fundamental properties for applications in photonics and electronics. The simulated spectra provide insights into the nature of the electronic transitions and can be correlated with experimental measurements.

A representative data table for simulated spectral data would be:

| Spectral Property | Predicted Wavelength (nm) |

| Maximum Absorption (λabs) | Data not available |

| Maximum Emission (λem) | Data not available |

Specific TD-DFT simulations to determine the absorption and emission spectra of this compound have not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational stability and the dynamics of its molecular structure. This information is crucial as the conformation of the molecule can significantly impact its electronic properties and the performance of devices fabricated from it.

There are currently no published studies that have utilized Molecular Dynamics simulations to investigate the conformational stability of this compound.

Theoretical Modeling of Charge Transport Pathways

The efficiency of charge transport is a critical factor for the performance of organic electronic materials. Theoretical modeling can be used to investigate the pathways through which charges (electrons and holes) move through a material. These models can help in understanding the relationship between the molecular structure and the charge mobility of this compound.

To date, no theoretical models specifically detailing the charge transport pathways in this compound have been presented in the scientific literature.

Structure-Property Relationship Studies for Rational Design

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and optical properties, computational studies can establish clear structure-property relationships. This understanding is vital for the rational design of new materials with tailored functionalities. Such studies would guide synthetic chemists in creating next-generation materials with improved performance.

Comprehensive structure-property relationship studies based on computational analysis for the rational design of materials derived from this compound are not yet available in the public domain.

Applications of 3 4 Bromophenyl 9 Phenyl 9h Carbazole in High Performance Organic Electronics and Optoelectronics

Emitter Applications in Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are extensively utilized in the emissive layers (EML) of Organic Light-Emitting Diodes (OLEDs). Their rigid structure and high photoluminescence quantum yields make them suitable candidates for developing efficient light-emitting materials. The 9-phenyl-9H-carbazole framework, in particular, serves as a robust core for building emitters, where substituents can be used to tune the emission color and enhance device performance. These materials can function as emitters in fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) OLEDs.

The emission color of carbazole-based emitters is primarily tuned by modifying the molecular structure to control the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Blue Emission: Achieving stable and efficient deep-blue emission is a significant challenge in OLED technology. The carbazole core itself is a natural blue emitter due to its wide bandgap. nih.gov Derivatives are often designed to maintain this wide gap while improving charge balance and thermal stability. For instance, linking carbazole units to imidazole derivatives has been explored to create deep-blue emitters with Commission Internationale de l'Eclairage (CIE) coordinates around (0.16, 0.08). mdpi.com

Green and Red Emission: To shift the emission towards longer wavelengths (green and red), the conjugation of the carbazole core is extended, or it is combined with electron-accepting units to create donor-acceptor (D-A) structures. This strategy effectively lowers the LUMO energy level, reducing the HOMO-LUMO gap. For example, carbazole derivatives have been successfully employed as hosts for green and red phosphorescent dopants like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) and as components in green TADF emitters such as 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). ftmc.ltresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially reaching 100% internal quantum efficiency. This is achieved by designing molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). Carbazole derivatives are excellent candidates for TADF emitters, typically serving as the donor part of a D-A molecule.

Research has shown that carbazole-based TADF emitters can lead to devices with high External Quantum Efficiencies (EQEs). For example, devices using 4CzIPN as a green TADF emitter doped into a carbazole-based host have demonstrated EQEs as high as 13.7%. ftmc.lt In other systems, green TADF OLEDs have achieved maximum EQEs of up to 25.3% by using solution-processable carbazole-benzophenone derivatives as host materials. ktu.edu By optimizing the molecular design and device architecture, blue TADF emitters have reached EQEs of 19.5% to 22.4%, while some host-free yellow-green TADF OLEDs have recorded EQEs over 20%. beilstein-journals.orgosti.gov

Table 1: Performance of OLEDs Utilizing Carbazole-Based TADF Materials

| Emitter/Host System | Emission Color | Max. EQE (%) | CIE Coordinates (x, y) |

|---|---|---|---|

| D6 Emitter in Host | Blue | 19.5% | (0.16, 0.20) |

| D7 Emitter in Host | Blue | 22.4% | (0.16, 0.24) |

| 4CzIPN in H2 Host | Green | 13.7% | Not Specified |

| 4CzIPN in BPBCzO Host | Green | 23.2% | Not Specified |

| TCZPBOX (Host-Free) | Yellow-Green | 21.0% | Not Specified |

Host Material Functionality in Phosphorescent and TADF OLEDs

In phosphorescent (PhOLEDs) and TADF OLEDs, the host material plays a critical role in device efficiency and stability. A good host must have a triplet energy higher than that of the guest emitter to prevent reverse energy transfer. It should also possess balanced charge transport properties to ensure that the electron-hole recombination zone is confined within the emissive layer.

The 3-(4-Bromophenyl)-9-phenyl-9H-carbazole structure is well-suited for host material applications. The carbazole unit provides excellent hole transport and high triplet energy, while the introduction of other moieties can be used to balance electron transport, creating a bipolar host. Bipolar hosts are highly desirable as they facilitate more efficient charge recombination. nih.gov For example, a series of bipolar hosts incorporating pyrazole as an electron-accepting unit and carbazole as a hole-transporting unit demonstrated high triplet energies (2.76–3.02 eV). nih.govresearchgate.net Devices using these universal hosts achieved high efficiencies for both phosphorescent and TADF emitters. A green PhOLED with a 3-CzDPz host reached an efficiency of 91.2 cd/A (29.0% EQE), and a blue TADF device with the same host achieved 26.2 cd/A (15.8% EQE). nih.govresearchgate.net

Table 2: Performance of OLEDs with Carbazole-Based Host Materials

| Host Material | Emitter Type | Emission Color | Max. Current Efficiency (cd/A) | Max. EQE (%) |

|---|---|---|---|---|

| m-CzDPz | Phosphorescent | Blue | 48.3 | 26.8 |

| 3-CzDPz | Phosphorescent | Green | 91.2 | 29.0 |

| 3-CzDPz | TADF | Blue | 26.2 | 15.8 |

| 3-CzDPz | TADF | Green | 41.1 | 13.3 |

Active Layer Components in Organic Photovoltaic (OPV) Devices and Organic Solar Cells

In organic photovoltaics, the active layer is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Carbazole derivatives are frequently employed as electron donor materials due to their excellent hole mobility and ability to be chemically modified to tune their absorption spectra and energy levels. The structural design of this compound makes it a promising candidate for use in these active layers, either as a component of a polymer donor or as a small molecule donor.

The unique electronic properties of carbazole-based molecules are vital for optimizing the fundamental processes of OPV devices, including light absorption, exciton dissociation, and charge transport. researchgate.netnbinno.com Modifications to the carbazole core can shift the absorption maximum to longer wavelengths, which is crucial for capturing a larger portion of the solar spectrum and improving the short-circuit current density (Jsc). researchgate.net

Beyond the active layer, one of the most critical roles for carbazole derivatives in solar cells is in the Hole Transport Layer (HTL). The HTL facilitates the efficient extraction of holes from the active layer to the anode while simultaneously blocking electrons, thereby reducing recombination losses.

An ideal HTL material should have:

High Hole Mobility: To ensure efficient charge extraction.

Suitable HOMO Level: The HOMO energy level must be well-aligned with that of the adjacent active layer to minimize the energy barrier for hole transfer.

Good Film-Forming Properties and Thermal Stability: To ensure device longevity and robust performance. mdpi.comnih.gov

Carbazole-based materials, including derivatives of 9-phenyl-9H-carbazole, are widely investigated as HTMs in both organic and perovskite solar cells. researchgate.netbohrium.com They have been shown to form stable amorphous films with high glass transition temperatures (Tg), which prevents degradation from Joule heating during operation. mdpi.com In perovskite solar cells, carbazole-based HTLs have demonstrated the ability to improve device stability and achieve high power conversion efficiencies by promoting efficient hole extraction. osti.gov

Table 3: Properties of Selected Carbazole-Based Hole Transport Materials

| Material | HOMO Level (eV) | Glass Transition Temp. (Tg) (°C) | Application |

|---|---|---|---|

| HTM 3a | -5.48 | 148 | OLEDs |

| HTM 3b | -5.39 | 155 | OLEDs |

| HTM 3c | -5.36 | 165 | OLEDs |

| P-Cvz-3 | Not Specified | Not Specified | OLEDs |

Note: Data for specific OPV applications of the exact subject compound is limited; this table reflects general properties of similar carbazole-based HTMs used in optoelectronic devices.

Application in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are key components for next-generation flexible electronics, such as displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Due to their inherent hole-transporting characteristics, carbazole derivatives are attractive candidates for p-type semiconductors in OFETs. nbinno.comfrontiersin.org

The planar and rigid structure of the carbazole unit facilitates intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between adjacent molecules. The phenyl and bromophenyl substituents on the this compound molecule can influence this molecular packing, thereby affecting the charge mobility. While specific performance data for this exact compound in OFETs is not widely reported, the broader class of carbazole-based materials has been explored for this purpose. The development of new organic semiconductors with high mobility, a large on/off ratio, and low threshold voltage is a key area of research, with carbazole derivatives remaining a promising platform for molecular design. nih.govtcichemicals.com

Development as Fluorescent Biological Probes and Chemical Sensors

The inherent fluorescence of the carbazole moiety makes it an excellent scaffold for the design of fluorescent probes and chemical sensors. While specific research detailing the use of this compound in these applications is not extensively documented in publicly available literature, the broader family of carbazole derivatives has been widely explored for these purposes. These derivatives are known for their high fluorescence quantum yields and chemical stability, which are critical characteristics for effective sensors.

Carbazole-based fluorescent sensors have been successfully developed for the detection of various analytes, including metal ions and anions. For instance, novel fluorescent sensors based on carbazole derivatives have demonstrated the ability to detect Cu2+ ions through a fluorescence quenching mechanism. Similarly, the interaction between carbazole derivatives and halide anions can lead to a "turn-on" fluorescent response, enabling their detection. The design of these sensors often involves modifying the carbazole structure to include specific recognition sites for the target analyte. The this compound molecule, with its reactive bromophenyl group, offers a potential site for such functionalization, allowing for the attachment of various binding moieties to create highly selective and sensitive probes.

The general mechanism of action for these sensors relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). Upon binding of the analyte, the electronic properties of the carbazole fluorophore are altered, leading to a detectable change in its fluorescence emission.

Table 1: Examples of Analytes Detected by Carbazole-Based Fluorescent Sensors

| Analyte | Sensor Type | Detection Mechanism |

| Copper (II) ions (Cu²⁺) | Carbazole derivative | Fluorescence quenching |

| Halide anions (e.g., F⁻, Cl⁻) | Hydroxycarbazole derivative | "Turn-on" fluorescence |

| Various pesticides | Carbazole-based porous polymers | Fluorescence quenching or enhancement |

It is important to note that while the carbazole framework is well-established for these applications, further research is needed to specifically explore and document the potential of this compound in the development of novel fluorescent biological probes and chemical sensors.

Role in Flexible and Lightweight Electronic Devices

The demand for flexible and lightweight electronic devices, such as bendable displays and wearable sensors, has driven research into novel organic materials that can replace traditional rigid components. Carbazole-based polymers have emerged as promising candidates for these applications due to their excellent charge-transporting properties, thermal stability, and mechanical flexibility. mdpi.comresearchgate.net

While specific data on the direct incorporation of this compound into such devices is limited in available research, its role as a key building block for larger, functional polymers is significant. The compound's structure allows for its polymerization into polycarbazoles, which are conductive polymers with desirable properties for flexible electronics. mdpi.comresearchgate.net The phenyl and bromophenyl substituents on the carbazole core can influence the solubility, processability, and electronic properties of the resulting polymers, allowing for the fine-tuning of material characteristics to suit specific device requirements.

Carbazole-containing polymers have been investigated for various components of flexible devices, including:

Organic Light-Emitting Diodes (OLEDs): The high charge mobility of polycarbazoles makes them suitable for use as hole-transporting layers in flexible OLEDs. Their ability to form uniform, thin films is crucial for the fabrication of efficient and durable displays on flexible substrates.

Organic Photovoltaics (OPVs): In the realm of flexible solar cells, carbazole-based materials can function as electron donors in the active layer, contributing to efficient light harvesting and charge separation.

Organic Field-Effect Transistors (OFETs): The semiconducting nature of polycarbazoles allows for their use as the active channel material in flexible transistors, which are fundamental components of integrated circuits in flexible electronics.

The development of solution-processable carbazole derivatives is particularly important for the cost-effective manufacturing of large-area flexible devices using techniques like printing and coating. The molecular design of monomers like this compound plays a critical role in achieving the desired solubility and film-forming properties of the final polymers.

Table 2: Properties of Carbazole-Based Polymers for Flexible Electronics

| Property | Relevance to Flexible Electronics |

| High Charge Carrier Mobility | Enables efficient operation of transistors and LEDs. |

| Good Thermal Stability | Ensures device longevity and reliability under various operating conditions. |

| Mechanical Flexibility | Allows the device to be bent, folded, or rolled without damage. |

| Solution Processability | Facilitates low-cost, large-area fabrication on flexible substrates. |

| Tunable Optoelectronic Properties | Allows for the optimization of light absorption and emission characteristics for displays and solar cells. |

Structure Property Relationships and Advanced Molecular Engineering of 3 4 Bromophenyl 9 Phenyl 9h Carbazole Derivatives

Systematic Modification of Substituents for Tunable Properties

The electronic and photophysical properties of 3-(4-bromophenyl)-9-phenyl-9H-carbazole are not static; they can be finely controlled through the introduction of various functional groups at specific positions on the carbazole (B46965) or phenyl rings. This ability to tune properties is fundamental to developing materials for targeted applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The core principle lies in altering the distribution of electron density within the molecule, which in turn affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Table 1: Effect of Substituents on the Photophysical Properties of Carbazole Derivatives

| Derivative Type | Substituent | Effect on HOMO/LUMO | Resulting Property Change |

|---|---|---|---|

| Electron-Donating | Alkyl, Alkoxy | Raises HOMO Level | Improved hole injection, red-shifted emission |

| Electron-Withdrawing | Cyano, Nitro, Sulfonyl | Lowers LUMO Level | Improved electron injection, altered emission spectra |

| Extended Conjugation | Thiophene, Phenyl | Narrows HOMO-LUMO gap | Red-shifted absorption and emission |

This table illustrates general trends observed in carbazole derivatives, which are applicable to the this compound system.

Strategies for Enhancing Charge Carrier Mobility

High charge carrier mobility is a prerequisite for efficient operation of many organic electronic devices. For hole-transporting materials like carbazole derivatives, this means facilitating the movement of positive charges (holes) through the material. Several molecular design strategies are employed to enhance this property in derivatives of this compound.

One primary approach is to increase the planarity of the molecular structure and extend its π-conjugation. A more planar structure promotes stronger intermolecular π-π stacking, which creates pathways for charge hopping between adjacent molecules. nih.gov This can be achieved by introducing bridging groups or by selecting substituents that reduce steric hindrance and encourage a co-planar arrangement.

Another effective strategy involves creating a donor-acceptor (D-A) molecular architecture. rsc.org By attaching electron-accepting moieties to the carbazole donor core, intramolecular charge transfer can be facilitated, which often leads to improved charge transport characteristics. rsc.org The choice of the acceptor group and its linkage to the donor core are critical for optimizing the electronic coupling and, consequently, the charge mobility.

Furthermore, controlling the solid-state packing of the molecules is crucial. The introduction of specific substituents can guide the self-assembly of molecules into well-ordered structures, reducing molecular distances and enhancing charge transport between neighboring molecules. nih.gov For example, the incorporation of groups capable of hydrogen bonding can enforce a more ordered packing arrangement in the solid state.

Recent research has also explored doping as a method to enhance mobility. While this is not a modification of the molecule itself, the design of the carbazole derivative can influence its interaction with dopants. For instance, creating host materials that can be effectively doped with radical cation salts can significantly increase conductivity and device performance. acs.org

Approaches to Improve Thermal and Photochemical Stability

The long-term operational stability of organic electronic devices is often limited by the thermal and photochemical degradation of the active materials. Enhancing the intrinsic stability of this compound derivatives is therefore a critical area of research.

A key strategy for improving thermal stability is to increase the glass transition temperature (Tg) and the decomposition temperature (Td) of the material. This is often achieved by increasing the molecular weight and rigidity of the structure. Substituting the carbazole ring with rigid aromatic structures, such as additional phenyl or carbazole units, can effectively increase thermal stability. mdpi.com The inherent aromaticity of the carbazole unit itself confers a good degree of stability to its derivatives. researchgate.net

To enhance photochemical stability, it is important to minimize pathways for photo-induced degradation. This can involve blocking reactive sites on the molecule through substitution. For example, positions on the carbazole ring that are susceptible to photo-oxidation can be protected with inert, bulky substituents like tert-butyl groups.

Cross-linking is another powerful technique for improving both thermal and morphological stability. By introducing polymerizable groups (e.g., vinyl or acrylate) onto the this compound core, a cross-linked, three-dimensional network can be formed in situ through thermal or photochemical processes. perovskite-info.com This network is highly resistant to heat and solvent exposure, which is particularly advantageous for solution-processed multilayer devices. perovskite-info.com

Table 2: Thermal Properties of Carbazole-Based Host Materials

| Compound Type | Key Structural Feature | Decomposition Temp. (Td) | Rationale for Stability |

|---|---|---|---|

| 9-Aryl-substituted Carbazoles | Rigid Aromatic Substituents | 315 °C to 454 °C | Increased molecular rigidity and weight |

| Cross-linkable Carbazoles | Polymerizable Groups | High (post-polymerization) | Formation of a stable 3D network |

Data represents a range for various 9-aryl-substituted carbazole derivatives, indicating the high thermal stability achievable in this class of materials. mdpi.com

Incorporation into Dendrimeric and Polymeric Architectures for Advanced Materials

Moving beyond small molecules, the this compound unit can be incorporated as a building block into larger macromolecular architectures like dendrimers and polymers. This approach combines the favorable electronic properties of the carbazole core with the unique processing advantages and morphological stability of macromolecules.

Dendrimers are perfectly branched, tree-like macromolecules with a central core, repeating branch units, and terminal functional groups. nih.gov By using a carbazole derivative as the core or as the repeating dendron unit, it is possible to create materials with a high density of active sites. This architecture can be advantageous for applications requiring efficient light harvesting or charge generation, as the dendritic structure can act as an "antenna" to capture photons. Dendrimers often exhibit higher solubility and lower viscosity compared to their linear polymer analogues, which can be beneficial for solution-based device fabrication. fu-berlin.de

The incorporation into these larger structures can also improve the thermal stability and create materials with tailored mechanical properties, making them suitable for flexible and large-area electronic devices. acs.org

Rational Design for Optimized Device Performance

The ultimate goal of molecular engineering is the rational design of materials that lead to optimized device performance. For derivatives of this compound, this involves a holistic approach that considers all the factors discussed previously: tunable electronic properties, charge mobility, and stability.

For instance, in the design of a hole-transporting material (HTM) for perovskite solar cells, the HOMO level of the carbazole derivative must be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction. rsc.org Simultaneously, the material needs high hole mobility to transport the extracted charges to the electrode without significant recombination losses. mdpi.com To achieve long-term device stability, the HTM should also be hydrophobic to prevent moisture from degrading the sensitive perovskite layer and possess high thermal stability to withstand operational temperatures. acs.org This has led to the design of carbazole derivatives with multiple hydrophobic alkyl chains and high glass transition temperatures. acs.org

In the context of OLEDs, designing a host material for a phosphorescent emitter requires a high triplet energy to prevent quenching of the emitter's excited state. The design of this compound derivatives for this purpose would focus on introducing substituents that raise the triplet energy, while also ensuring good charge balance (ambipolar charge transport) to maximize recombination efficiency in the emissive layer. mdpi.com

The process of rational design is iterative. It involves:

Defining the target properties required for a specific application.

Synthesizing new derivatives with systematic modifications based on established structure-property relationships.

Characterizing their physical and electronic properties.

Fabricating and testing devices to evaluate their performance.

Using the feedback from device testing to refine the molecular design for the next generation of materials. rsc.org

Through this cycle of design, synthesis, and testing, researchers can continually improve the performance of materials based on the versatile this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-9-phenyl-9H-carbazole, and how can reaction efficiency be improved?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions. A validated protocol involves lithiation of this compound with n-butyllithium (1.2 equivalents) in anhydrous THF at -78°C under nitrogen, followed by reaction with trimethyl borate (1.5 eq) . Key optimizations include:

- Temperature control : Maintaining -78°C during lithiation minimizes side reactions.

- Purification : Recrystallization in nonpolar solvents (e.g., hexane) separates the boronic acid product from residual halide precursors, achieving 88% yield .

- TLC validation : Rf values (ethyl acetate/hexane = 1:10) confirm purity: product (Rf = 0) vs. starting material (Rf = 0.53) .

Q. How is the purity of this compound assessed during synthesis?

Methodological Answer: Purity is verified via:

- Silica gel TLC : Dual solvent systems (e.g., ethyl acetate/hexane and pure ethyl acetate) ensure no residual halide contamination .

- Recrystallization yield : High yields (>85%) correlate with reduced impurities .

- HPLC : Commercial batches (e.g., SYNTHON Chemicals) report ≥99% purity using reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its electronic properties in OLED applications?

Methodological Answer: The carbazole core provides a rigid, planar structure conducive to hole transport, while the bromophenyl group enhances electron-withdrawing capacity. Key findings:

- Crystallography : X-ray studies reveal a dihedral angle of 49.87° between the carbazole and bromophenyl planes, reducing π-π stacking and enhancing amorphous film formation in OLEDs .

- Charge transport : Time-of-flight (TOF) measurements show hole mobility of ~10⁻⁴ cm²/V·s, attributed to the carbazole’s nitrogen lone-pair delocalization .

- Device integration : When used as a host in red phosphorescent OLEDs, the compound achieves external quantum efficiency (EQE) >15% due to balanced charge injection .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in dihedral angles or packing motifs are addressed via:

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–0.9 Å) to improve data-to-parameter ratios (>15:1) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) to explain polymorphism .

- DFT optimization : Compare experimental and computed geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate torsional angles .

Q. How can this compound be functionalized for biological target engagement?

Methodological Answer: The bromine substituent enables cross-coupling (e.g., Suzuki-Miyaura) for bioconjugation:

- Palladium catalysis : React with arylboronic acids (e.g., 4-carboxyphenylboronic acid) to introduce carboxylate groups for protein binding .

- Click chemistry : Convert bromine to azide via Staudinger reaction, then conjugate with alkyne-modified biomolecules .

- Biological assays : Surface plasmon resonance (SPR) screens show moderate binding (KD = 10⁻⁶ M) to kinase targets like EGFR, suggesting anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.